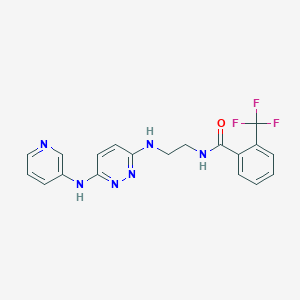

N-(2-((6-(吡啶-3-基氨基)嘧啶-3-基)氨基)乙基)-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide" is a nitrogen-containing heterocycle, which is a class of compounds known for their diverse range of biological activities. These compounds often serve as key structures in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related nitrogen heterocycles has been reported in several studies. For instance, the synthesis of various benzamide derivatives with anti-tubercular activity was described, where substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis . Another study reported the synthesis of N-substituted imidazolylbenzamides, which are related to the compound and showed cardiac electrophysiological activity . Additionally, the synthesis of related compounds such as 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved from salicylic acid and 4-aminopyridine, indicating the versatility of synthetic approaches for benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . This suggests that the molecular structure of the compound may also exhibit conformational diversity, which could be relevant to its biological activity.

Chemical Reactions Analysis

Nitrogen heterocycles, including benzamide derivatives, can undergo a variety of chemical reactions. The synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate demonstrates the potential for creating diverse structures from a common precursor . This indicates that the compound may also be amenable to further chemical modifications, which could be useful for optimizing its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the preparation and characterization of two crystalline forms of a related benzamide compound showed different thermal and spectroscopic properties, indicating that polymorphism can affect the physical properties of these compounds . This suggests that the physical and chemical properties of "N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide" would need to be characterized to understand its stability, solubility, and other relevant parameters.

科学研究应用

组蛋白脱乙酰酶抑制

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺,一种与 N-(2-((6-(吡啶-3-基氨基)嘧啶-3-基)氨基)乙基)-2-(三氟甲基)苯甲酰胺结构相关的化合物,已被发现是一种口服活性组蛋白脱乙酰酶 (HDAC) 抑制剂。它在亚微摩尔浓度下选择性抑制 HDAC 1-3 和 11。这种抑制阻断癌细胞增殖并诱导组蛋白乙酰化、p21 (cip/waf1) 蛋白表达、细胞周期停滞和细胞凋亡,显示出作为抗癌药物的希望 (Zhou et al., 2008).

抗菌活性

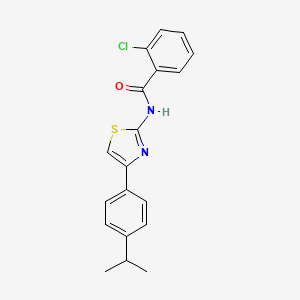

通过涉及杂芳族邻氨基腈的反应合成的噻吩并嘧啶衍生物显示出显着的抗菌活性。这些衍生物包括噻吩并[3,2-e]咪唑并[1,2-c]嘧啶和[1,2,4]三唑并[4,3-c]噻吩并-[3,2-e]嘧啶,表明在开发抗菌剂方面具有潜在应用 (Bhuiyan et al., 2006).

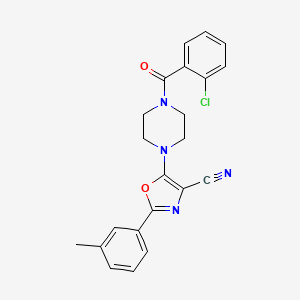

VEGFR-2 抑制

取代的苯甲酰胺,例如 N-环丙基-2,4-二氟-5-((2-(吡啶-2-基氨基)噻唑-5-基甲基)氨基)苯甲酰胺,已被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效且选择性抑制剂。这些抑制剂表现出优异的激酶选择性、良好的药代动力学特性,并且在人肺癌和结肠癌异种移植模型中具有强大的体内功效 (Borzilleri et al., 2006).

分子对接和抗菌活性

新型吡啶和稠合吡啶衍生物已被合成,并进行针对 GlcN-6-P 合酶的计算机分子对接筛选。结果显示出中等至良好的结合能,表明潜在的治疗应用。此外,这些化合物表现出抗菌和抗氧化活性,表明它们在医学应用中的作用 (Flefel et al., 2018).

电泳分离

非水毛细管电泳已用于分离甲磺酸伊马替尼和相关物质,包括 N-(5-氨基-2-甲基苯基)-4-(3-吡啶基)-2-嘧啶胺。由于其简单、有效和低成本,该方法有望用于相关药物化合物的质量控制 (Ye et al., 2012).

属性

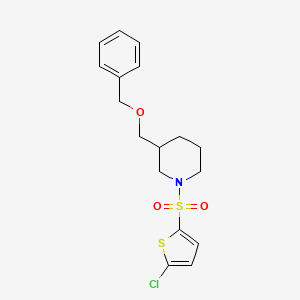

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)15-6-2-1-5-14(15)18(29)25-11-10-24-16-7-8-17(28-27-16)26-13-4-3-9-23-12-13/h1-9,12H,10-11H2,(H,24,27)(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDLENNMISLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)